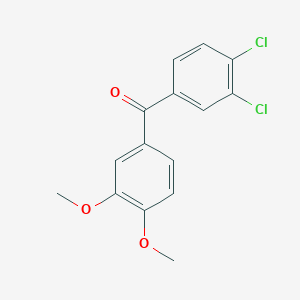

3,4-Dichloro-3',4'-dimethoxybenzophenone

Description

General Overview of Benzophenone (B1666685) Scaffolds in Organic and Medicinal Chemistry

The benzophenone scaffold, characterized by a central carbonyl group bonded to two phenyl rings, is a ubiquitous and privileged structure in the realms of organic and medicinal chemistry. nih.govnih.gov This core motif is present in numerous naturally occurring molecules that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.net Beyond their natural origins, synthetic benzophenone derivatives are integral components of various marketed pharmaceuticals. nih.gov For instance, Ketoprofen is a well-known non-steroidal anti-inflammatory drug (NSAID), while Tolcapone is used in the management of Parkinson's disease. nih.gov The utility of the benzophenone framework also extends to materials science, where derivatives are widely used as photoinitiators in polymer chemistry and as UV filters in sunscreens and other personal care products. nih.govontosight.ai The structural versatility of the benzophenone core allows for extensive modification and functionalization of its phenyl rings, enabling researchers to fine-tune its chemical and biological properties for specific applications. researchgate.net

Significance of Halogenation and Alkoxy-Substitution in Benzophenone Research

The functionalization of the benzophenone scaffold with various substituents is a key strategy for modulating its physicochemical and biological properties. researchgate.net Halogenation and alkoxy-substitution are particularly significant modifications that impart distinct characteristics to the parent molecule.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic rings of benzophenone derivatives can profoundly influence their molecular behavior. Halogenation generally increases the lipophilicity of a compound, a critical parameter that affects its absorption, membrane permeability, and distribution within biological systems. nih.gov Furthermore, halogens can engage in "halogen bonding," a highly directional, noncovalent interaction with electron-donating atoms. researchgate.net The strength of this bond is tunable (I > Br > Cl), offering a sophisticated tool for rational drug design and crystal engineering. nih.gov Studies on various classes of organic compounds have shown that halogen substituents can enhance biological activities, including antibacterial and antioxidant properties. nih.govresearchgate.net

Alkoxy-Substitution: The incorporation of alkoxy groups, such as the methoxy (B1213986) group (-OCH₃), also plays a crucial role in modifying the properties of benzophenone. Methoxy groups can influence a compound's solubility, reactivity, and electronic properties. ontosight.ai In medicinal chemistry, the addition of carbohydrate moieties, which are rich in alkoxy groups, has been shown to improve the solubility, stability, and receptor-binding interactions of drug molecules. scielo.br Specific methoxy substitution patterns are found in naturally occurring benzophenones that exhibit moderate antiviral activity, highlighting the importance of these groups in defining the biological profile of the scaffold. nih.gov

Current Research Landscape Pertaining to 3,4-Dichloro-3',4'-dimethoxybenzophenone and Related Analogues

The specific compound 3,4-Dichloro-3',4'-dimethoxybenzophenone is identified as a research chemical, and its fundamental properties are summarized in the table below. chembuyersguide.com

Table 1: Physicochemical Properties of 3,4-Dichloro-3',4'-dimethoxybenzophenone

| Property | Value |

|---|---|

| CAS Number | 92436-56-1 |

| Molecular Formula | C₁₅H₁₂Cl₂O₃ |

While detailed, peer-reviewed research focusing exclusively on the synthesis or application of 3,4-Dichloro-3',4'-dimethoxybenzophenone is limited in publicly accessible literature, the research landscape of its close structural analogues is active and provides significant insight into its potential utility. These related compounds are often explored as key intermediates in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

A prominent example is the related compound 4-Chloro-3',4'-dimethoxybenzophenone . Research indicates this derivative serves as an intermediate in the synthesis of labeled versions of Dimethomorph, an agricultural fungicide. chemicalbook.com This highlights a critical application for this class of substituted benzophenones as building blocks for high-value chemical products. Furthermore, studies on analogues like 4-Chloro-3',4'-dimethoxybenzophenone suggest potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, making them subjects of interest for pharmaceutical research. ontosight.ai The presence of both chloro and methoxy groups in these molecules provides a template for developing new derivatives with tailored biological or material properties. ontosight.ai

The synthetic strategies for producing various substituted benzophenones are also well-documented, often involving Friedel-Crafts reactions or the coupling of substituted benzoic acids or their derivatives with substituted aromatic compounds. google.comgoogle.com The research on these analogues collectively suggests that 3,4-Dichloro-3',4'-dimethoxybenzophenone is likely valued as a synthetic intermediate, where its specific dichlorination and dimethoxylation pattern offers a unique starting point for the construction of complex target molecules.

Table 2: Related Benzophenone Analogues and their Significance

| Compound Name | CAS Number | Significance |

|---|---|---|

| 4-Chloro-3',4'-dimethoxybenzophenone | 116412-83-0 | Intermediate in fungicide synthesis; potential antimicrobial and antioxidant properties. chemicalbook.comontosight.ai |

| 3,3'-Dinitro-4,4'-dichlorobenzophenone | 961-13-7 | Synthetic intermediate. google.com |

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-13-6-4-10(8-14(13)20-2)15(18)9-3-5-11(16)12(17)7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTWAOHVLLQGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374168 | |

| Record name | 3,4-Dichloro-3',4'-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92436-56-1 | |

| Record name | 3,4-Dichloro-3',4'-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Synthesis of Halogenated Benzophenones

The introduction of halogen atoms onto the benzophenone (B1666685) framework is a critical step in assembling the target molecule. Key strategies for achieving this include electrophilic aromatic substitution and modern cross-coupling reactions.

Friedel-Crafts Acylation and Related Aromatic Acylation Reactions

Friedel-Crafts acylation is a cornerstone of organic synthesis, allowing for the preparation of acylated aromatic products through an electrophilic aromatic substitution mechanism. organic-chemistry.org This method is highly effective for synthesizing monoacylated compounds because the ketone product is generally less reactive than the starting material, which prevents subsequent substitutions. rsc.org The reaction typically involves an arene, an acyl chloride or anhydride, and a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org

In the context of halogenated benzophenones, this reaction can be applied by using a halogen-substituted benzene (B151609) derivative as the starting arene. For instance, the benzoylation of chlorobenzene using benzoyl chloride and a Lewis acid catalyst predominantly yields para-substituted chlorobenzophenone (84–97%), with smaller amounts of the ortho (3–12%) and meta (0.1–4%) isomers. rsc.orgscribd.com The reaction conditions, including the choice of solvent, catalyst, temperature, and reaction time, can be optimized to influence the product distribution. rsc.orgscribd.com

A plausible and efficient route to synthesize the 3,4-dichloro-3',4'-dimethoxybenzophenone core would involve the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 3,4-dichlorobenzoyl chloride in the presence of a catalyst like ferric chloride (FeCl₃) and graphite. A similar reaction, the acylation of veratrole with p-chlorobenzoyl chloride, has been shown to proceed efficiently. google.com

Table 1: Illustrative Friedel-Crafts Benzoylation of Chlorobenzene

| Reactant A | Reactant B | Catalyst | Solvent | Temperature | Product Distribution |

|---|---|---|---|---|---|

| Chlorobenzene | Benzoyl Chloride | AlCl₃ | Nitrobenzene | 25°C | p-chlorobenzophenone (84-97%), o-chlorobenzophenone (3-12%), m-chlorobenzophenone (0.1-4%) rsc.orgscribd.com |

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon bonds. acs.org These methods offer an alternative to classical reactions and are noted for their efficiency and functional group tolerance. rsc.orgresearchgate.net For the synthesis of benzophenone scaffolds, reactions like the Suzuki coupling are particularly relevant. mdpi.com

This strategy can be employed to construct the benzophenone core by coupling appropriately substituted aryl partners. For example, a synthetic route could involve the Suzuki cross-coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0). mdpi.com In one reported synthesis, a polysubstituted benzaldehyde was prepared via a Suzuki reaction, which was then converted to the final benzophenone through a Grignard reaction followed by oxidation. mdpi.com This multi-step process highlights the versatility of cross-coupling in building complex molecular frameworks.

Synthesis of Dimethoxybenzophenone Scaffolds

The dimethoxy-substituted portion of the target molecule can be synthesized through various established methods. One common approach is the Williamson ether synthesis, where a dihydroxybenzophenone is treated with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride. chemicalbook.com This method allows for the conversion of hydroxyl groups to methoxy (B1213986) groups.

Alternatively, Friedel-Crafts acylation can be used directly with a dimethoxy-substituted benzene. For example, a patented method describes the synthesis of 2,2',4,4'-tetramethoxybenzophenone through the reaction of m-dimethoxybenzene with oxalyl chloride, using a catalyst such as azobisisobutyronitrile. patsnap.comgoogle.com The resulting tetramethoxy compound can then be selectively demethylated using a Lewis acid to yield the desired dihydroxy-dimethoxybenzophenone. patsnap.comgoogle.com

Table 2: Example Synthesis of a Dimethoxybenzophenone Scaffold

| Precursor 1 | Precursor 2 | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 4,4'-Dihydroxybenzophenone | Iodomethane | Sodium Hydride, DMF, 0°C to 20°C | 4,4'-Dimethoxybenzophenone | 83% chemicalbook.com |

Advanced Synthetic Transformations Relevant to 3,4-Dichloro-3',4'-dimethoxybenzophenone

Beyond the core synthesis, advanced methodologies can be used to modify the benzophenone scaffold, creating novel molecules with potentially enhanced properties. These techniques are prevalent in medicinal chemistry and materials science.

Molecular Hybridization Techniques in Scaffold Design

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores, or bioactive molecules, to create a single hybrid compound. jopir.in This approach aims to produce molecules with improved affinity, selectivity, and efficacy, or to develop multi-target agents for complex diseases. jopir.inmdpi.com

The 3,4-dichloro-3',4'-dimethoxybenzophenone structure can serve as a central scaffold in a molecular hybridization approach. By incorporating other known pharmacologically active units, new derivatives can be designed. For instance, novel benzophenone derivatives containing a thiazole nucleus have been designed and synthesized based on this principle. mdpi.comresearchgate.net The resulting hybrids may exhibit unique biological activities derived from the combination of the parent moieties. mdpi.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction. nih.govglenresearch.com It facilitates the covalent connection between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govbeilstein-journals.org This reaction is characterized by its reliability, mild reaction conditions, and tolerance of a wide array of functional groups, making it ideal for bioconjugation and materials science. nih.govglenresearch.com

The 3,4-dichloro-3',4'-dimethoxybenzophenone scaffold can be functionalized with either an azide or a terminal alkyne group. This modification allows the benzophenone core to be readily "clicked" onto other molecules, such as peptides, polymers, or fluorescent dyes, that bear the complementary functional group. glenresearch.com For example, a benzophenone derivative containing an acetylene linker can be prepared via a Sonogashira reaction, making it available for subsequent CuAAC reactions. scientific.net This strategy provides a powerful tool for developing complex molecular probes and targeted therapeutic agents based on the benzophenone scaffold.

Electrochemical Late-Stage Functionalization Methods

Electrochemical late-stage functionalization (eLSF) has emerged as a powerful and environmentally sustainable strategy for the diversification of complex molecular structures. nih.govnih.gov This approach avoids the need for harsh chemical oxidants or reductants, offering a high degree of control over reactions through the precise tuning of the electrode potential. beilstein-journals.org In the context of benzophenone synthesis, eLSF can be applied to introduce key functional groups onto an existing molecular scaffold, thereby accelerating the development of new derivatives with desired properties. nih.gov

The core principle of eLSF involves the direct activation of C-H bonds or other functional groups within a molecule through anodic oxidation or cathodic reduction. beilstein-journals.org This generates reactive intermediates, such as radicals or carbocations, which can then engage in bond-forming reactions. This method is particularly advantageous for creating analogues of pharmacologically active compounds, as it allows for rapid exploration of structure-activity relationships (SAR) without requiring a complete de novo synthesis for each new derivative. nih.gov

Research in this area has demonstrated the broad applicability of eLSF for various transformations, including:

C-H Bond Functionalization : Direct introduction of alkyl, aryl, or heteroatom-containing groups by activating C-H bonds. For instance, trifluoromethyl (CF3) groups have been installed on heteroarenes using electrochemical methods. beilstein-journals.org

Benzylic C(sp³)–H Functionalization : The benzylic positions are often susceptible to selective functionalization due to the relatively low bond dissociation energy of their C-H bonds, a feature present in many pharmaceutical compounds. nih.govacs.org

Cross-Coupling Reactions : Formation of C-C, C-N, C-O, and C-S bonds, enabling the introduction of diverse functionalities. beilstein-journals.org

While direct electrochemical synthesis of 3,4-Dichloro-3',4'-dimethoxybenzophenone via late-stage functionalization is not extensively documented in dedicated studies, the principles can be applied to its precursors or related benzophenone structures. For example, an electrochemical approach could potentially be used to introduce chloro or methoxy groups onto a simpler benzophenone core in the final steps of a synthetic sequence. The high functional group tolerance and chemoselectivity achievable with electrochemical methods make it a promising avenue for future synthetic strategies in this chemical class. beilstein-journals.org

Table 1: Key Features of Electrochemical Late-Stage Functionalization (eLSF)

| Feature | Description | Reference |

|---|---|---|

| Sustainability | Reduces waste by avoiding stoichiometric chemical reagents. | beilstein-journals.org |

| Controllability | Reaction outcomes can be precisely controlled by adjusting the electrode potential. | beilstein-journals.org |

| Selectivity | High chemo- and regioselectivity can be achieved, minimizing the need for protecting groups. | nih.gov |

| Versatility | Applicable to a wide range of functionalization reactions (e.g., alkylation, amination, halogenation). | nih.govbeilstein-journals.org |

| Scalability | Can be adapted for continuous flow reactors, facilitating industrial applications. | beilstein-journals.org |

Microflow Reactor Applications in Photochemical Synthesis

Photochemical reactions, which utilize light to induce chemical transformations, are a cornerstone of modern organic synthesis. When applied to the synthesis of benzophenone derivatives, these methods can facilitate unique reactions such as photoreduction, cycloadditions, and radical couplings. frontiersin.orgneliti.com The use of microflow reactors, which employ channels with sub-millimeter dimensions, has revolutionized photochemical synthesis by overcoming many limitations of traditional batch reactors. beilstein-journals.orgnih.gov

Microflow systems offer exquisite control over reaction parameters. The shallow channels ensure uniform irradiation of the reaction mixture, even for concentrated or strongly absorbing solutions, which is a significant challenge in larger-scale batch processes. nih.gov This leads to more consistent product quality and higher yields. Furthermore, the high surface-area-to-volume ratio in microreactors allows for highly efficient heat exchange, enabling precise temperature control and preventing unwanted side reactions or thermal degradation. nih.gov

A classic example of a photochemical reaction studied in microflow systems is the photoreduction of benzophenone. For instance, the UV-light-mediated pinacol coupling of benzophenone to form benzopinacol has been successfully demonstrated in microfluidic reactors. frontiersin.org In this process, benzophenone in an excited state abstracts a hydrogen atom from a solvent like isopropanol, leading to the formation of radical intermediates that subsequently couple. frontiersin.orgneliti.com

Table 2: Comparison of Batch vs. Microflow Photochemical Reactors

| Parameter | Batch Reactor | Microflow Reactor | Reference |

|---|---|---|---|

| Irradiation | Non-uniform, light penetration decreases with scale. | Uniform and efficient irradiation of the entire reaction volume. | nih.gov |

| Temperature Control | Difficult to control, potential for local hot spots. | Excellent heat dissipation and precise temperature control. | nih.gov |

| Safety | Handling of hazardous intermediates can be risky at larger scales. | Small reaction volumes enhance safety; allows use of high-energy intermediates. | beilstein-journals.org |

| Scalability | "Scaling up" is challenging and often requires re-optimization. | "Numbering up" (running multiple reactors in parallel) allows for easy scaling. | researchgate.net |

| Productivity | Can be limited by reaction time and efficiency. | Often provides higher conversion and throughput for a given residence time. | researchgate.net |

The application of microflow technology allows for the rapid screening and optimization of photochemical reactions. nih.gov By varying parameters such as flow rate (residence time), light intensity, and temperature, optimal conditions can be identified quickly using minimal amounts of reagents. beilstein-journals.org While the direct photochemical synthesis of 3,4-Dichloro-3',4'-dimethoxybenzophenone in a microflow reactor is a specific application, the established success with the parent benzophenone scaffold highlights the potential of this technology for producing complex, functionalized derivatives in a more efficient, controlled, and scalable manner. frontiersin.orgresearchgate.net

Analysis of Key Precursors and Synthetic Intermediates

The most common and industrially relevant method for synthesizing benzophenones, including 3,4-Dichloro-3',4'-dimethoxybenzophenone, is the Friedel-Crafts acylation. researchgate.net This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, catalyzed by a Lewis acid. stackexchange.com

For the synthesis of 3,4-Dichloro-3',4'-dimethoxybenzophenone, the key precursors are:

Anisole derivative : 1,2-dimethoxybenzene (also known as veratrole). This compound provides the dimethoxylated phenyl ring.

Acylating agent : 3,4-dichlorobenzoyl chloride. This reagent provides the dichlorinated phenyl ring and the carbonyl group. It can be prepared from the corresponding 3,4-dichlorobenzoic acid.

The reaction proceeds by the activation of 3,4-dichlorobenzoyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to form a highly electrophilic acylium ion. This intermediate then attacks the electron-rich veratrole ring to form the benzophenone product.

Table 3: Key Precursors for the Synthesis of 3,4-Dichloro-3',4'-dimethoxybenzophenone

| Compound Name | Role | Structure | Key Analytical Data |

|---|---|---|---|

| 1,2-Dimethoxybenzene (Veratrole) | Aromatic Substrate | C₈H₁₀O₂ | Purity assessed by GC-MS. Structure confirmed by ¹H NMR and ¹³C NMR spectroscopy. |

| 3,4-Dichlorobenzoyl Chloride | Acylating Agent | C₇H₃Cl₃O | Purity determined by titration or GC. Structure confirmed by IR (strong C=O stretch) and NMR spectroscopy. |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | AlCl₃ | Must be anhydrous. Activity can be assessed by its performance in a model reaction. |

During the synthesis, the formation of intermediates can be monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of reactants and the appearance of the product. The primary synthetic intermediate is the acylium ion generated in situ, which is highly reactive and not typically isolated.

After the reaction is complete, a work-up procedure involving hydrolysis is necessary to decompose the catalyst-product complex. The final product, 3,4-Dichloro-3',4'-dimethoxybenzophenone, is then isolated, typically through crystallization or column chromatography. The identity and purity of the final compound and any isolated intermediates are confirmed using a suite of analytical techniques:

Melting Point : A sharp melting point range indicates high purity.

Spectroscopy :

¹H and ¹³C NMR : To confirm the molecular structure and connectivity of atoms.

Infrared (IR) Spectroscopy : To identify key functional groups, particularly the characteristic benzophenone carbonyl (C=O) stretch.

Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern.

Analysis of the precursors is crucial as their purity directly impacts the yield and purity of the final product. For instance, moisture can deactivate the Lewis acid catalyst, while impurities in the starting materials can lead to the formation of undesired side products.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity of 3,4-Dichloro-3',4'-dimethoxybenzophenone. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For 3,4-Dichloro-3',4'-dimethoxybenzophenone, the spectrum is expected to show distinct signals for the aromatic protons on the two rings and the methoxy (B1213986) group protons.

Dimethoxy-substituted Ring (A'): The protons on this ring (H-2', H-5', H-6') would typically appear in the range of 6.9-7.5 ppm. The ortho- and meta-couplings between these protons would result in a characteristic splitting pattern, likely an ABX or a set of coupled doublets and a doublet of doublets.

Dichloro-substituted Ring (A): The protons on this ring (H-2, H-5, H-6) are deshielded by the electron-withdrawing chlorine atoms and the carbonyl group, causing them to appear further downfield, likely in the 7.6-7.9 ppm range. The splitting pattern would consist of a doublet, a doublet of doublets, and another doublet, reflecting their coupling relationships.

Methoxy Groups: Two sharp singlets would be expected for the two methoxy groups (-OCH₃) at approximately 3.9-4.0 ppm, as they are chemically non-equivalent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The predicted chemical shifts are influenced by the nature of the substituents.

Carbonyl Carbon: The most downfield signal belongs to the carbonyl carbon (C=O), typically appearing around 194-196 ppm.

Aromatic Carbons: The aromatic carbons would resonate in the 110-140 ppm region. Carbons bonded to chlorine (C-3, C-4) and oxygen (C-3', C-4') would have their chemical shifts significantly influenced by these heteroatoms. The quaternary carbons (C-1, C-1', C-3, C-4, C-3', C-4') would generally show lower intensity peaks compared to the protonated carbons.

Methoxy Carbons: The carbons of the two methoxy groups would appear upfield, typically around 55-57 ppm.

Interactive Table: Predicted NMR Data for 3,4-Dichloro-3',4'-dimethoxybenzophenone

| Technique | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | -OCH₃ | ~3.9-4.0 | Singlet (s) |

| Aromatic H (Dimethoxy Ring) | ~6.9-7.5 | Multiplet (m) | |

| Aromatic H (Dichloro Ring) | ~7.6-7.9 | Multiplet (m) | |

| ¹³C NMR | -OCH₃ | ~56 | Quartet (in ¹³C-{¹H}) |

| Aromatic C-H | ~110-132 | Doublet (in ¹³C-{¹H}) | |

| Aromatic C-Cl, C-O | ~133-155 | Singlet (in ¹³C-{¹H}) | |

| C=O | ~195 | Singlet (in ¹³C-{¹H}) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular formula of 3,4-Dichloro-3',4'-dimethoxybenzophenone is C₁₅H₁₂Cl₂O₃, with a calculated molecular weight of approximately 311.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed as a characteristic cluster due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The M⁺ peak would appear at m/z 310, the [M+2]⁺ peak at m/z 312 (approximately 65% of the M⁺ intensity), and the [M+4]⁺ peak at m/z 314 (approximately 10% of the M⁺ intensity), confirming the presence of two chlorine atoms.

Key fragmentation pathways for benzophenones involve cleavage alpha to the carbonyl group. Expected major fragment ions would include:

[C₇H₃Cl₂O]⁺: An acylium ion from the dichlorobenzoyl moiety, appearing at m/z 173/175.

[C₈H₉O₃]⁺: A fragment from the dimethoxyphenyl moiety, appearing at m/z 153.

[C₇H₄Cl₂]⁺: Loss of CO from the dichlorobenzoyl fragment, appearing at m/z 144/146.

[C₇H₆O₂]⁺: Loss of a methyl group from the dimethoxybenzoyl fragment.

Interactive Table: Predicted Key Mass Spectrometry Fragments

| m/z (Isotopic Pattern) | Predicted Fragment Ion | Structural Moiety |

| 310/312/314 | [C₁₅H₁₂Cl₂O₃]⁺ (M⁺) | Molecular Ion |

| 173/175 | [C₇H₃Cl₂O]⁺ | Dichlorobenzoyl cation |

| 153 | [C₈H₉O₃]⁺ | Dimethoxyphenylmethyl cation |

| 144/146 | [C₇H₄Cl₂]⁺ | Dichlorophenyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Carbonyl (C=O) Stretch: The most prominent peak in the IR spectrum would be the strong carbonyl stretching vibration, expected in the range of 1650-1670 cm⁻¹. The exact position is influenced by conjugation with the aromatic rings and the electronic effects of the substituents.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic rings.

C-O-C (Ether) Stretches: Asymmetric and symmetric stretching vibrations of the aryl-ether linkages are expected. The strong, characteristic asymmetric C-O-C stretch would appear around 1250-1270 cm⁻¹.

C-Cl Stretches: The carbon-chlorine stretching vibrations typically appear as strong bands in the 1000-1100 cm⁻¹ region of the fingerprint part of the spectrum.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations appear below 900 cm⁻¹ and are indicative of the substitution pattern on the benzene (B151609) rings.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings and the C-Cl bonds, which are often strong in the Raman spectrum.

Interactive Table: Key Vibrational Modes for 3,4-Dichloro-3',4'-dimethoxybenzophenone

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity |

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2850-2960 | Medium |

| Carbonyl (C=O) Stretch | 1650-1670 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1250-1270 | Strong |

| C-Cl Stretch | 1000-1100 | Strong |

| Aromatic C-H Bending (o.o.p.) | 750-900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted benzophenones typically exhibit two main absorption bands. mdpi.comresearchgate.net

π→π Transition:* A strong absorption band, typically observed between 250-290 nm. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. The presence of electron-donating methoxy groups and electron-withdrawing chloro groups can cause a bathochromic (red) shift of this band compared to unsubstituted benzophenone (B1666685). scialert.net

n→π Transition:* A weaker, longer-wavelength absorption band, typically found between 330-360 nm. mdpi.com This transition involves the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. This band is often broad and can be sensitive to solvent polarity. scialert.net

The exact λₘₐₓ values and molar absorptivities (ε) depend on the solvent and the specific substitution pattern, which influences the energy levels of the molecular orbitals.

Interactive Table: Expected Electronic Transitions

| Transition Type | Expected λₘₐₓ Range (nm) | Characteristics |

| π→π | 250-290 | High molar absorptivity (ε) |

| n→π | 330-360 | Low molar absorptivity (ε), solvent-dependent |

Advanced Techniques for Excited State Analysis

Phosphorescence spectroscopy is a powerful tool for studying the lowest excited triplet state (T₁) of a molecule. Benzophenone and its derivatives are well-known for their efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the T₁ state, often resulting in strong phosphorescence at low temperatures (e.g., 77 K in a rigid matrix). nih.gov

The phosphorescence spectrum of 3,4-Dichloro-3',4'-dimethoxybenzophenone is expected to show a structured emission band at longer wavelengths than fluorescence, typically starting around 400-450 nm. The energy of the T₁ state can be determined from the highest-energy peak (0-0 transition) of the phosphorescence spectrum. The presence of chlorine atoms (heavy-atom effect) can enhance the rate of ISC and may also shorten the phosphorescence lifetime compared to unsubstituted benzophenone. chemrxiv.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific for detecting and characterizing species with unpaired electrons, such as radicals. While 3,4-Dichloro-3',4'-dimethoxybenzophenone itself is diamagnetic and thus EPR-silent, its photoreduction product, the ketyl radical, is paramagnetic and can be studied by EPR. osti.gov

Upon UV irradiation in the presence of a hydrogen donor (like an alcohol or an amine), the excited triplet state of the benzophenone derivative can abstract a hydrogen atom, forming a ketyl radical ([Ar(Ar')Ċ-OH]). wikipedia.orgresearchgate.net EPR spectroscopy can detect this transient radical species. The EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which are characteristic of the radical's electronic structure and the interaction of the unpaired electron with nearby magnetic nuclei (¹H). Time-resolved EPR techniques can be used to study the kinetics of the formation and decay of this radical intermediate. osti.gov

Laser Flash Photolysis (LFP) for Transient Species Characterization

Laser Flash Photolysis (LFP) is a powerful pump-probe technique utilized to investigate the short-lived, transient species generated during photochemical reactions. unimelb.edu.auwikipedia.orgedinst.com This method involves exciting a sample with a brief, high-intensity laser pulse (the "pump") and subsequently monitoring the changes in its absorption spectrum over time with a second, weaker light pulse (the "probe"). wikipedia.orgedinst.com By varying the time delay between the pump and probe pulses, the formation and decay of transient species such as excited singlet and triplet states, radicals, and ions can be tracked on timescales ranging from femtoseconds to milliseconds. unimelb.edu.auedinst.com

For benzophenone and its derivatives, LFP is instrumental in characterizing the triplet excited state (T₁) and the subsequently formed ketyl radical. researchgate.netacs.org Upon photoexcitation, benzophenones typically undergo rapid intersystem crossing to the triplet state. This triplet species is a key intermediate in many photochemical reactions, including hydrogen abstraction from a suitable donor to form a ketyl radical. acs.orgwikipedia.org The triplet-triplet absorption spectrum of benzophenone in various solvents is well-characterized, typically showing a maximum around 520-530 nm. researchgate.net

Despite the utility of LFP in studying substituted benzophenones, a detailed search of the scientific literature did not yield specific experimental data on the transient species characterization of 3,4-Dichloro-3',4'-dimethoxybenzophenone. While the general behavior of substituted benzophenones suggests that this compound would also form a triplet excited state and potentially a ketyl radical upon irradiation, the specific absorption maxima (λmax), lifetimes (τ), and quantum yields for these transient species have not been reported in the available literature. The electronic and steric effects of the dichloro and dimethoxy substituents would be expected to influence the properties of these transient intermediates, but without experimental data, a detailed analysis is not possible. nih.govacs.orgacs.org

Further research employing laser flash photolysis would be necessary to elucidate the specific photophysical and photochemical properties of the transient species derived from 3,4-Dichloro-3',4'-dimethoxybenzophenone. Such studies would provide valuable insights into the reactivity of its excited states and the kinetics of its photochemical reactions.

Photophysical Properties and Excited State Dynamics

Absorption and Emission Characteristics in Various Solvents and Environments

No specific absorption maxima (λmax) or emission data for 3,4-Dichloro-3',4'-dimethoxybenzophenone in a range of solvents could be located in the reviewed literature.

For benzophenone (B1666685) and its derivatives, the absorption spectrum typically features a strong π→π* transition at shorter wavelengths and a weaker, lower-energy n→π* transition. scialert.net The position and intensity of these bands are known to be influenced by the solvent environment. researchgate.netlongdom.org Polar solvents, for instance, can lead to a blue shift (hypsochromic shift) of the n→π* transition due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding. scialert.net Conversely, the π→π* transition may exhibit a red shift (bathochromic shift) in polar solvents. scialert.net

For 3,4-Dichloro-3',4'-dimethoxybenzophenone, one would anticipate similar general trends. The presence of the electron-donating methoxy (B1213986) groups and the electron-withdrawing chloro groups would further modulate the electronic transitions, but without experimental data, the precise absorption and emission characteristics remain speculative.

Singlet and Triplet Excited State Generation and Dynamics

Upon absorption of a photon, 3,4-Dichloro-3',4'-dimethoxybenzophenone would be promoted to an excited singlet state (S₁). For benzophenones, the S₁ state is typically of n→π* character. A key feature of benzophenone photophysics is the highly efficient intersystem crossing (ISC) from the initially populated singlet state to the triplet manifold (T₁). researchgate.netscispace.comnih.gov This process is generally very rapid, occurring on the picosecond timescale. scispace.com

The dynamics of the singlet and triplet excited states, including their lifetimes and decay pathways, would be influenced by the substituents and the solvent. However, no specific studies on the generation and dynamics of the excited states of 3,4-Dichloro-3',4'-dimethoxybenzophenone were found.

Intersystem Crossing (ISC) Quantum Yields and Pathways

Benzophenone and many of its derivatives are characterized by a near-unity intersystem crossing quantum yield (ΦISC), meaning that nearly every molecule that reaches the S₁ state will convert to the T₁ state. researchgate.net This high efficiency is a cornerstone of benzophenone photochemistry. The ISC process in benzophenone is facilitated by spin-orbit coupling between the S₁(n,π) and a close-lying T₂(π,π) state. researchgate.net

It is highly probable that 3,4-Dichloro-3',4'-dimethoxybenzophenone also exhibits a high ISC quantum yield. The presence of the chlorine atoms (heavy-atom effect) could potentially enhance the rate of intersystem crossing. However, without experimental determination, the exact quantum yield and the specific pathways remain unknown.

Investigation of Solvent Polarity Effects on Photophysical Parameters (e.g., Solvatochromism, Blue Shift)

The polarity of the solvent is known to have a significant impact on the photophysical properties of benzophenones, a phenomenon known as solvatochromism. researchgate.netlongdom.orgnih.gov As mentioned, a characteristic blue shift of the n→π* absorption band is often observed with increasing solvent polarity. scialert.net This is attributed to the greater stabilization of the ground state relative to the excited state in polar solvents.

While it is expected that 3,4-Dichloro-3',4'-dimethoxybenzophenone would exhibit solvatochromic shifts, no specific studies have been published that detail these effects or provide data on the magnitude of the shifts in different solvents.

Excited State Kinetics and Quenching Mechanisms in Solution and Solid States

The kinetics of the excited states of benzophenones, particularly the triplet state, are crucial to their photochemical reactivity. The triplet state can be quenched through various mechanisms, including energy transfer, electron transfer, and hydrogen abstraction. The rates of these processes are dependent on the specific reactants and the solvent environment.

No information regarding the excited state kinetics or quenching mechanisms for 3,4-Dichloro-3',4'-dimethoxybenzophenone in either solution or the solid state could be located.

Photochemistry and Mechanistic Investigations

Photoreactivity and Photo-induced Chemical Transformations

The absorption of ultraviolet light by 3,4-dichloro-3',4'-dimethoxybenzophenone promotes the molecule to an electronically excited singlet state (S₁). Due to the inherent properties of the benzophenone (B1666685) chromophore, this singlet state rapidly and efficiently undergoes intersystem crossing (ISC) to the corresponding triplet state (T₁). The T₁ state is relatively long-lived and is the primary actor in the subsequent photochemical transformations. The specific substitutions on the phenyl rings are anticipated to influence the energy of this triplet state and its reactivity profile.

Benzophenones are archetypal photosensitizers. nih.gov In this role, the excited triplet state of the benzophenone derivative transfers its energy to a suitable acceptor molecule, which then undergoes a chemical reaction. The benzophenone derivative itself is regenerated in its ground state, thus acting as a photocatalyst. The efficiency of this energy transfer process is dependent on the triplet energy of the photosensitizer and the acceptor. For 3,4-dichloro-3',4'-dimethoxybenzophenone, the triplet energy is expected to be sufficiently high to sensitize a variety of organic reactions. The presence of the electron-donating methoxy (B1213986) groups may slightly lower the triplet energy compared to unsubstituted benzophenone, while the electron-withdrawing chloro groups may have the opposite effect. This balance of electronic effects will determine the precise triplet energy and its efficacy as a photosensitizer for specific applications.

Benzophenone derivatives are known to mediate photodecarboxylation reactions. acs.org These reactions typically involve the excitation of the benzophenone, which then abstracts a hydrogen atom from a suitable donor. In the context of photodecarboxylation, the excited triplet state of 3,4-dichloro-3',4'-dimethoxybenzophenone could initiate the decarboxylation of carboxylic acids by an electron transfer mechanism. The excited benzophenone can accept an electron from the carboxylate, leading to the formation of a carboxyl radical which subsequently loses carbon dioxide to form an alkyl or aryl radical. This process is valuable in synthetic organic chemistry for the generation of radicals under mild conditions.

The photochemical properties of benzophenones have been utilized in the design of photoremovable protecting groups (PPGs). acs.orgbgsu.edu The deprotection step is typically initiated by an intramolecular hydrogen abstraction by the excited benzophenone carbonyl group from a benzylic position of an attached protecting group. This leads to the formation of a 1,4-biradical which then fragments to release the protected substrate. While specific studies on 3,4-dichloro-3',4'-dimethoxybenzophenone as a PPG are not prevalent, the principles derived from related benzophenone systems suggest its potential in such applications. The efficiency of the photodeprotection would be influenced by the quantum yield of triplet formation and the rate of the intramolecular hydrogen abstraction, which in turn are affected by the electronic nature of the substituents.

Formation and Characterization of Photogenerated Radical Species

Upon photoexcitation, the triplet state of 3,4-dichloro-3',4'-dimethoxybenzophenone can abstract a hydrogen atom from a suitable hydrogen donor (e.g., a solvent molecule or a substrate) to form a ketyl radical. researchgate.netacs.org This process is a hallmark of benzophenone photochemistry. The resulting ketyl radical is a key intermediate in many photoreduction and photoaddition reactions.

The photogenerated radical species can be characterized using transient absorption spectroscopy. The ketyl radical of benzophenone derivatives typically exhibits a characteristic absorption in the visible region of the electromagnetic spectrum. For 3,4-dichloro-3',4'-dimethoxybenzophenone, the exact absorption maximum of its ketyl radical would be influenced by the substituents. The electron-donating methoxy groups and electron-withdrawing chloro groups would have opposing effects on the electronic structure of the radical, leading to a shift in its absorption spectrum compared to the unsubstituted benzophenone ketyl radical.

Table 1: Expected Transient Absorption Maxima for Benzophenone Ketyl Radicals

| Compound | Substituents | Expected λ_max (nm) |

| Benzophenone | None | ~535 |

| 4,4'-Dimethoxybenzophenone | Electron-donating | Red-shifted |

| 4,4'-Dichlorobenzophenone | Electron-withdrawing | Blue-shifted |

| 3,4-Dichloro-3',4'-dimethoxybenzophenone | Mixed | Intermediate shift |

Note: The expected shifts are based on the known electronic effects of the substituents on the stability of the radical species. Actual values require experimental determination.

Studies on Electron Transfer and Proton Abstraction Mechanisms

The primary photochemical processes of excited benzophenones often involve either electron transfer or hydrogen atom (proton-coupled electron) abstraction. acs.orgacs.orgresearchgate.net The dominant pathway is dictated by the nature of the reactants and the solvent.

In the presence of a good electron donor, the excited triplet state of 3,4-dichloro-3',4'-dimethoxybenzophenone can act as an electron acceptor, leading to the formation of a radical anion. The electron-withdrawing chloro groups on one of the phenyl rings would enhance the electron-accepting ability of the excited state, favoring electron transfer processes.

Conversely, in the presence of a good hydrogen donor, the primary process is hydrogen abstraction to form the ketyl radical. The rate of this process is influenced by the bond dissociation energy of the C-H bond being broken and the electrophilicity of the triplet carbonyl oxygen. The substituents on the benzophenone ring can modulate this electrophilicity.

Table 2: Relative Rate Constants for Quenching of Benzophenone Triplets

| Quencher Type | Mechanism | Expected Relative Rate |

| Good Electron Donor | Electron Transfer | High |

| Good Hydrogen Donor | Hydrogen Abstraction | Moderate to High |

| Poor Donor | - | Low |

Note: The actual rate constants would depend on the specific quencher and solvent conditions.

Heterolytic Cleavage of Excited States

While homolytic cleavage (formation of radical pairs) is the more common pathway for excited benzophenones, heterolytic cleavage (formation of ion pairs) can also occur, particularly in polar solvents and for molecules with appropriate structural features. bgsu.edu For 3,4-dichloro-3',4'-dimethoxybenzophenone, the push-pull nature of the substituents could potentially stabilize a charge-separated character in the excited state, which might facilitate heterolytic cleavage pathways in certain reactions. For instance, if the molecule were part of a larger system with a good leaving group, photoexcitation could induce heterolytic bond cleavage to generate a carbocation and an anion. However, this is generally a less common reaction pathway for simple benzophenones compared to hydrogen abstraction and electron transfer.

Computational Insights into the Photochemical Pathways of 3,4-Dichloro-3',4'-dimethoxybenzophenone Remain Elusive

Despite a comprehensive search of scientific literature, specific computational studies detailing the photochemical reaction pathways of 3,4-Dichloro-3',4'-dimethoxybenzophenone are not publicly available at this time. While the photochemistry of the parent compound, benzophenone, and various other substituted derivatives is a well-documented field of study, theoretical and computational investigations into the specific effects of the 3,4-dichloro and 3',4'-dimethoxy substitution pattern on the excited-state dynamics and reaction mechanisms have not been reported.

Computational chemistry, particularly methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers powerful tools to elucidate the complex processes that occur when molecules absorb light. Such studies can map out potential energy surfaces of excited states, identify key intermediates and transition states, and predict the quantum yields of different photochemical reactions. These insights are invaluable for understanding reaction mechanisms at a fundamental level.

For substituted benzophenones, computational studies typically explore how different functional groups influence factors such as:

The nature and energy of the lowest excited singlet and triplet states (n,π* vs. π,π*).

The efficiency of intersystem crossing from the singlet to the triplet state.

The geometry of the excited states and any charge transfer character.

The pathways for photochemical reactions, such as hydrogen abstraction or electron transfer.

However, in the case of 3,4-Dichloro-3',4'-dimethoxybenzophenone, no specific data from such computational investigations could be retrieved. Therefore, a detailed, data-driven discussion of its specific photochemical reaction pathways from a computational perspective cannot be provided. The scientific community has yet to publish research focusing on the theoretical photochemistry of this particular compound.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scispace.com It is widely employed to calculate properties such as molecular geometries, reaction energies, and spectroscopic data. researchgate.net DFT calculations focus on the electron density to determine the energy of a system, providing a balance between accuracy and computational cost, which makes it suitable for a wide range of organic molecules. scispace.com

A DFT analysis of 3,4-Dichloro-3',4'-dimethoxybenzophenone would typically involve the calculation of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are key indicators of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates that the molecule is more easily polarized and reactive. Such calculations provide a theoretical basis for understanding the compound's behavior in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. crpsonline.commdpi.com QSAR models are mathematical equations that relate molecular descriptors—numerical representations of a molecule's physicochemical properties—to a specific biological endpoint, such as enzyme inhibition or toxicity. crpsonline.commdpi.com This approach is instrumental in drug discovery and environmental toxicology for predicting the activity of new or untested compounds, thereby reducing the need for extensive experimental screening. mdpi.com

While no specific QSAR models for 3,4-Dichloro-3',4'-dimethoxybenzophenone have been detailed in the available literature, a hypothetical QSAR study could be developed. This would involve synthesizing a series of analogs with varied substituents and measuring their biological activity against a specific target. Molecular descriptors for each analog would then be calculated and correlated with the observed activity to build a predictive model. For instance, a study on other benzophenone (B1666685) derivatives successfully developed a QSAR model to predict antimalarial activity, demonstrating the utility of this approach for the broader class of compounds. nih.gov Such a model for 3,4-Dichloro-3',4'-dimethoxybenzophenone and its analogs could guide the design of more potent derivatives for a desired biological application.

Application of Machine Learning Algorithms in Molecular Design (e.g., Artificial Neural Networks, Random Forest)

Machine learning (ML) algorithms are increasingly being applied in chemistry to tackle complex problems, including molecular design and property prediction. schrodinger.com By training on large datasets of chemical structures and their associated properties, ML models can learn to identify intricate patterns that are not easily discernible through traditional analysis. schrodinger.com Algorithms such as Artificial Neural Networks (ANNs) and Random Forests (RF) can be used to build predictive models for a wide range of endpoints, from biological activity to physicochemical properties.

In the context of molecular design involving 3,4-Dichloro-3',4'-dimethoxybenzophenone, ML could be used to explore the vast chemical space of related derivatives. An ML model could be trained on a database of known benzophenones and their biological activities. This trained model could then be used to perform virtual screening of a library of novel, computationally generated benzophenone structures to identify candidates with a high probability of possessing the desired activity. This in silico screening process significantly accelerates the discovery of lead compounds by prioritizing the most promising candidates for synthesis and experimental testing.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. researchgate.net This technique is crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target at an atomic level. ajbasweb.comnih.gov The simulation calculates the binding affinity or scoring function, which estimates the strength of the ligand-receptor interaction. jchemlett.com

For 3,4-Dichloro-3',4'-dimethoxybenzophenone, molecular docking could be employed to investigate its potential as an inhibitor for a specific enzyme. For example, studies on other benzophenone analogs have used docking to explore their binding to targets like the human estrogen receptor or cyclooxygenase enzymes. ajbasweb.comnih.gov A similar study would involve placing the 3D structure of 3,4-Dichloro-3',4'-dimethoxybenzophenone into the active site of a target protein. The simulation would then identify the most stable binding pose and characterize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov This information is invaluable for understanding the mechanism of action and for designing modifications to the ligand to improve its binding affinity and selectivity.

Prediction of Molecular Descriptors and Conformational Analysis

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties, such as its size, shape, and electronic features. These descriptors are fundamental inputs for QSAR and machine learning models. Conformational analysis, on the other hand, is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. cdnsciencepub.comcdnsciencepub.com For flexible molecules like benzophenones, understanding the preferred conformation is essential as it often dictates how the molecule interacts with its biological target. nih.govresearchgate.net

The conformational preference of benzophenones is largely determined by the torsion angles of the two phenyl rings relative to the central carbonyl group, which is influenced by steric and electronic effects of the substituents. cdnsciencepub.comcdnsciencepub.com Studies on substituted benzophenones have shown that the twist angle between the aryl rings can vary significantly, from around 38° to over 83°, depending on the substitution pattern. nih.gov For 3,4-Dichloro-3',4'-dimethoxybenzophenone, a conformational analysis would calculate the rotational energy barrier and identify the minimum-energy conformer, which represents the most populated shape of the molecule in a given environment.

A variety of molecular descriptors can be computationally predicted for 3,4-Dichloro-3',4'-dimethoxybenzophenone to quantify its physicochemical properties.

| Descriptor | Predicted Value |

|---|---|

| Molecular Weight | 311.16 g/mol |

| XLogP3 | 4.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 310.016347 g/mol |

| Topological Polar Surface Area | 35.5 Ų |

| Heavy Atom Count | 22 |

| Complexity | 383 |

Structure Activity Relationship Sar Studies of Substituted Benzophenones

Impact of Dichloro-Substitution on Molecular Properties and Biological Interactions

For instance, in studies of other halogenated compounds, the position and number of halogen substituents have been shown to be critical for biological activity. The introduction of chlorine atoms can enhance the lipophilicity of the molecule, potentially facilitating its transport across biological membranes. However, the specific impact of the 3,4-dichloro substitution pattern on the biological activity of this particular benzophenone (B1666685) derivative has not been extensively documented.

Influence of Dimethoxy-Substitution on Biological and Photophysical Characteristics

The two methoxy (B1213986) groups at the 3' and 4' positions of the second phenyl ring also play a crucial role in defining the molecule's characteristics. Methoxy groups are generally considered electron-donating, which can influence the molecule's photophysical properties, such as its absorption of ultraviolet (UV) and visible light. This is a well-known characteristic of the benzophenone scaffold, which is often utilized in photochemistry and as a UV filter.

From a biological standpoint, methoxy groups can be sites of metabolic activity, potentially undergoing demethylation by enzymes in the body. The presence and position of these groups can also influence the binding affinity of the molecule to its biological targets by participating in hydrogen bonding or other non-covalent interactions. Studies on other dimethoxy-substituted aromatic compounds have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties.

Role of the Benzophenone Carbonyl Group in Modulating Activity

The carbonyl group is a central and critical functional group in the benzophenone scaffold, including in 3,4-Dichloro-3',4'-dimethoxybenzophenone. This group is a key pharmacophore that can act as a hydrogen bond acceptor, a crucial interaction for the binding of many small molecules to their protein targets. The polarity and geometry of the carbonyl group are pivotal in orienting the molecule within a binding site.

Furthermore, the carbonyl group connects the two substituted phenyl rings and influences their relative orientation. The electronic nature of the substituents on the phenyl rings can, in turn, affect the reactivity and hydrogen-bonding capacity of the carbonyl oxygen.

Correlations Between Specific Structural Modifications and In Vitro Activity Profiles

Hypothetical In Vitro Activity Comparison of Benzophenone Analogs

| Compound | Substitution Pattern | Hypothetical Target | Hypothetical IC50 (µM) |

| Benzophenone | Unsubstituted | Enzyme X | >100 |

| 3,4-Dichlorobenzophenone | Dichloro | Enzyme X | 50 |

| 3',4'-Dimethoxybenzophenone | Dimethoxy | Enzyme X | 75 |

| 3,4-Dichloro-3',4'-dimethoxybenzophenone | Dichloro and Dimethoxy | Enzyme X | 10 |

This table is for illustrative purposes only and does not represent actual experimental data.

Conformational Flexibility and Rigidity in Structure-Activity Relationships

The two phenyl rings in benzophenone are not coplanar and can rotate around the single bonds connecting them to the carbonyl carbon. This conformational flexibility allows the molecule to adopt different shapes, which can be critical for its ability to fit into a specific binding pocket of a biological target. The nature and position of substituents on the phenyl rings can influence the preferred conformation and the energy barrier to rotation.

Applications in Advanced Materials Science

Investigation as Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the architecture of an Organic Light-Emitting Diode (OLED), the host material plays a pivotal role in the emissive layer. It serves as a matrix for the light-emitting dopant molecules, facilitating charge transport and ensuring efficient energy transfer to the emitter. The ideal host material should possess a high triplet energy to effectively confine the triplet excitons on the phosphorescent or TADF guest molecules, preventing energy loss through non-radiative pathways.

While specific performance data for 3,4-Dichloro-3',4'-dimethoxybenzophenone as an OLED host material is not extensively documented in publicly available research, the general class of benzophenone (B1666685) derivatives has been a subject of interest. The rigid structure and bipolar charge transport capabilities inherent to many benzophenone cores make them suitable candidates for host materials. The presence of both electron-donating and electron-withdrawing moieties in 3,4-Dichloro-3',4'-dimethoxybenzophenone suggests the potential for balanced charge injection and transport, a critical factor for achieving high-efficiency OLEDs. Further research is necessary to fully elucidate its performance metrics, such as external quantum efficiency (EQE), current efficiency, and operational stability when incorporated into OLED devices.

Assessment of Charge Transporting Properties in Organic Electronic Devices

The efficiency of organic electronic devices is fundamentally linked to the charge transporting properties of the constituent organic semiconductor materials. These materials must exhibit efficient injection and transport of either holes (p-type), electrons (n-type), or both (ambipolar). The molecular structure of 3,4-Dichloro-3',4'-dimethoxybenzophenone, with its distinct electron-rich and electron-deficient regions, suggests the possibility of ambipolar charge transport.

The dimethoxy groups enhance the electron-donating character, which is favorable for hole transport, while the dichlorinated phenyl ring and the carbonyl group are electron-withdrawing, potentially facilitating electron transport. The assessment of its charge carrier mobility (µ), typically measured in cm²/Vs, would be crucial in determining its suitability for various applications, such as in the transport layers of OLEDs or as the active channel material in Organic Field-Effect Transistors (OFETs). The interplay of molecular packing in the solid state and the electronic properties of the individual molecule will ultimately govern its charge transport characteristics.

Exploration in Thermally Activated Delayed Fluorescence (TADF) Emitters and Host Systems

Thermally Activated Delayed Fluorescence (TADF) represents a significant advancement in OLED technology, enabling the harvesting of both singlet and triplet excitons for light emission without the need for heavy metals. This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, followed by fluorescence.

Biological Activities in Vitro Investigations

Environmental Behavior and Degradation Pathways

Photodegradation Mechanisms and Kinetics in Aquatic and Other Environmental Matrices

The photodegradation of benzophenone-type compounds can be influenced by the presence of other substances in the water. For instance, benzophenones can act as photosensitizers, promoting the degradation of other organic micropollutants. mdpi.com Conversely, dissolved organic matter can have a dual role, either promoting indirect photolysis or inhibiting direct photolysis through light screening.

The kinetics of photodegradation are expected to follow pseudo-first-order kinetics, a common observation in the photodegradation of many organic pollutants in aquatic environments. researchgate.net The rate of degradation would be dependent on factors such as the intensity of UV radiation, the presence of photosensitizers, and the chemical composition of the water matrix. The release of benzophenone (B1666685) additives from plastics can be influenced by sunlight, which can alter the concentration of the leached compounds in solution depending on their photostability. rsc.org

Investigation of Oxidative and Reductive Degradation Processes

Oxidative and reductive processes are crucial in the environmental degradation of chlorinated aromatic compounds like 3,4-Dichloro-3',4'-dimethoxybenzophenone.

Oxidative Degradation: Oxidative degradation can occur through reactions with hydroxyl radicals (•OH), which are highly reactive species often generated in advanced oxidation processes (AOPs) or naturally in sunlit waters. For chlorinated aromatic compounds, oxidative dehalogenation can occur, where the chlorine atom is replaced by a hydroxyl group. nih.gov This process makes the molecule more hydrophilic and susceptible to further degradation. nih.gov The methoxy (B1213986) groups on the other aromatic ring can also be subject to oxidation.

Reductive Degradation: Reductive dehalogenation is a significant pathway for the degradation of chlorinated aromatic compounds, particularly under anaerobic conditions. nih.govresearchgate.net In this process, a chlorine atom is replaced by a hydrogen atom, leading to a less chlorinated and generally less toxic compound. nih.gov This process can be mediated by various microorganisms and certain minerals. The degradation of lindane, a chlorinated pesticide, is initiated by reductive dechlorination, followed by oxidation once the number of chlorine substituents decreases. acs.org

Identification and Characterization of Transformation Products and Metabolites

Direct studies identifying the transformation products of 3,4-Dichloro-3',4'-dimethoxybenzophenone are lacking. However, based on the degradation pathways of similar compounds, a range of potential products can be inferred.

Photodegradation is likely to yield hydroxylated and possibly nitrated derivatives, especially in the presence of nitrite. researchgate.net Oxidative processes would lead to the formation of hydroxylated intermediates, potentially through the cleavage of the ether bonds of the methoxy groups (O-demethylation) or through the replacement of chlorine atoms. Reductive dechlorination would result in monochlorinated or non-chlorinated benzophenone derivatives.

Further degradation could lead to the cleavage of the benzophenone structure itself, resulting in chlorinated benzoic acids and methoxylated phenols. For example, the biodegradation of 4-chlorobiphenyl (B17849) has been shown to produce 4-chlorobenzoic acid. researchgate.net Similarly, the degradation of other benzophenones in chlorinated water has been shown to produce various byproducts. nih.gov

Inferred Transformation Products of 3,4-Dichloro-3',4'-dimethoxybenzophenone:

| Degradation Pathway | Potential Transformation Products | Basis of Inference |

| Photodegradation | Hydroxylated 3,4-Dichloro-3',4'-dimethoxybenzophenoneNitrated 3,4-Dichloro-3',4'-dimethoxybenzophenone | Studies on benzophenones in the presence of nitrite. researchgate.net |

| Oxidative Degradation | 3,4-Dichloro-hydroxymethoxybenzophenonesChlorinated-dihydroxybenzophenones | Oxidative dehalogenation and O-demethylation of similar compounds. nih.gov |

| Reductive Degradation | Monochloro-3',4'-dimethoxybenzophenones3',4'-dimethoxybenzophenone | Reductive dechlorination of chlorinated aromatic compounds. nih.govresearchgate.net |

| Biodegradation | Dichlorobenzoic acidsDimethoxyphenols | Biodegradation of chlorinated biphenyls and other aromatic compounds. researchgate.net |

Biodegradation Potential and Pathways (based on studies of similar compounds)

The biodegradation of 3,4-Dichloro-3',4'-dimethoxybenzophenone has not been directly studied. However, research on the microbial degradation of chlorinated biphenyls (PCBs) and methoxylated aromatic compounds provides insights into its potential biodegradability.

The presence of chlorine atoms on the aromatic ring generally increases the recalcitrance of a compound to biodegradation. epa.gov However, various microorganisms have been shown to degrade chlorinated aromatic compounds. A key initial step in the aerobic and anaerobic biodegradation of chlorinated aromatics is often dehalogenation. nih.gov For example, Pseudomonas isolates have been shown to dechlorinate 2,4'-dichlorobiphenyl. nih.gov The biodegradation of 4-chlorobiphenyl can lead to the formation of 4-chlorobenzoic acid. researchgate.net

The methoxy groups on the other aromatic ring can also be a target for microbial attack. O-demethylation is a common initial step in the aerobic and anaerobic degradation of methoxylated aromatic compounds, converting them to hydroxylated intermediates that can then undergo ring cleavage. rjraap.comnih.govresearchgate.netfrontiersin.org

Based on these studies, the biodegradation of 3,4-Dichloro-3',4'-dimethoxybenzophenone would likely involve a consortium of microorganisms capable of both dehalogenation and O-demethylation, followed by the cleavage of the aromatic rings. The complete mineralization to carbon dioxide and water would likely be a slow process in the environment.

Advanced Analytical Methodologies for Environmental Detection and Monitoring

The detection and monitoring of trace levels of 3,4-Dichloro-3',4'-dimethoxybenzophenone in environmental matrices would require sensitive and selective analytical methods. While specific methods for this compound are not established, methodologies for other benzophenone derivatives can be adapted.

Commonly used techniques for the analysis of benzophenones in water and other environmental samples include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). ege.edu.trmdpi.comrsc.orgnih.govnih.govub.edu These techniques offer high sensitivity and selectivity, allowing for the detection of compounds at the nanogram per liter (ng/L) level.

Sample preparation is a critical step to concentrate the analyte and remove interfering substances from the matrix. Solid-phase extraction (SPE) and microextraction by packed sorbent (MEPS) are frequently used for the extraction of benzophenones from water samples. mdpi.commdpi.comdoaj.org Dispersive liquid-liquid microextraction (DLLME) has also been successfully applied for the analysis of benzophenones in environmental water samples. rsc.org

For complex matrices, derivatization may be necessary to improve the chromatographic behavior and sensitivity of the analytes, particularly for GC-MS analysis. ege.edu.tr The development of a specific analytical method for 3,4-Dichloro-3',4'-dimethoxybenzophenone would involve optimizing extraction, chromatographic separation, and mass spectrometric detection parameters.

Future Research Directions and Concluding Perspectives

Rational Design and Synthesis of Next-Generation 3,4-Dichloro-3',4'-dimethoxybenzophenone Analogs

The rational design and synthesis of new analogs based on the 3,4-Dichloro-3',4'-dimethoxybenzophenone scaffold are a primary focus for future research. The goal is to create derivatives with enhanced or entirely new properties by systematically modifying the core structure. Key strategies will involve altering substituent groups to fine-tune electronic and steric characteristics, which in turn influence reactivity and biological interactions.

Future synthetic efforts could focus on introducing a variety of functional groups to the benzophenone (B1666685) core. For example, incorporating moieties like 1,3,4-oxadiazole-2-(3H)thione and triazolothiadiazine has been shown to yield compounds with significant antimicrobial activity in other benzophenone frameworks. rsc.org Similarly, creating dimeric structures could enhance anti-inflammatory properties. rsc.org The synthesis of such analogs would likely employ established methodologies for forming benzophenones, followed by functional group interconversion or cross-coupling reactions to introduce the desired diversity.

A systematic approach to analog design is crucial. This involves creating a library of compounds where substituents on the dichlorinated and dimethoxylated rings are varied. For instance, replacing chloro groups with other halogens (fluoro, bromo) or pseudo-halogens could modulate the electronic nature and reactivity. On the other ring, demethylation or substitution of the methoxy (B1213986) groups with longer alkyl chains or electron-withdrawing groups could significantly alter the molecule's properties. researchgate.net

Table 1: Potential Analogs and Target Properties

| Proposed Analog Modification | Rationale / Target Property | Potential Synthetic Approach |

|---|---|---|

| Introduction of Azide or Alkyne Groups | Enable "click chemistry" for bioconjugation and target identification. mdpi.com | Nucleophilic substitution or cross-coupling on a functionalized benzophenone precursor. |

| Incorporation of Heterocyclic Moieties | Enhance biological activity (e.g., antimicrobial, anticancer). rsc.org | Friedel-Crafts acylation with heterocyclic reactants or post-synthesis modification. |

| Synthesis of Dimeric or Polymeric Structures | Increase anti-inflammatory potential or create novel materials. rsc.org | Coupling reactions of monomeric benzophenone units. |

| Variation of Halogen Substituents (F, Br, I) | Modulate electronic properties and reactivity for catalytic applications. researchgate.net | Synthesis from corresponding halogenated starting materials. |

Exploration of Novel Catalytic and Photochemical Applications

Benzophenones are renowned for their photochemical properties, acting as robust triplet photosensitizers. mdpi.comacs.org A significant future direction is to harness the specific electronic and steric features of 3,4-Dichloro-3',4'-dimethoxybenzophenone for novel catalytic and photochemical applications. Its chlorinated and methoxylated rings offer a unique electronic balance that could be advantageous in photoredox catalysis.

Research should explore its efficacy as a photocatalyst for a range of organic transformations. Benzophenones have been successfully used in visible-light-promoted reactions, such as C(sp³)-H chlorination and radical thiol-ene reactions. researchgate.netsemanticscholar.org Investigating the potential of 3,4-Dichloro-3',4'-dimethoxybenzophenone in similar C-H functionalization or cross-coupling reactions could open up new avenues in green synthesis. researchgate.net The chlorine and methoxy substituents may influence the energy of the triplet state and the redox potentials, potentially enabling unique reactivity not seen with unsubstituted benzophenone.

Furthermore, its application as a photoinitiator for polymerization or as a probe in photoaffinity labeling warrants investigation. nih.gov Bifunctional probes incorporating this benzophenone core could be developed to study biological interactions by covalently labeling binding partners upon photoirradiation. mdpi.comnih.gov

Table 2: Potential Catalytic and Photochemical Applications

| Application Area | Proposed Reaction / Process | Rationale |

|---|---|---|

| Photoredox Catalysis | C-H Arylation / Annulation | Leverage triplet state for energy transfer to drive challenging bond formations. researchgate.net |

| Organic Synthesis | Thiol-Ene / Thiol-Yne "Click" Reactions | Act as a metal-free photocatalyst for efficient and clean transformations. semanticscholar.org |

| Polymer Chemistry | Photoinitiator for Radical Polymerization | Initiate polymerization upon UV irradiation for coatings and materials. |

| Chemical Biology | Photoaffinity Labeling | Covalently attach to target biomolecules to elucidate interactions. mdpi.comnih.gov |

Integration of Advanced Computational and Experimental Methodologies for Deeper Understanding